Cas no 898446-87-2 (4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide)
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-
- 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
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- Inchi: 1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
- InChI Key: XZYZFYXZZPOQLG-UHFFFAOYSA-N
- SMILES: C(NC1C=C(C)ON=1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2648-0686-2μmol |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-5μmol |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-10μmol |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-20μmol |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-1mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2648-0686-2mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-3mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-4mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2648-0686-5mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2648-0686-10mg |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
898446-87-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Recent Advances in the Study of 4-(Ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2)
The compound 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and oxazole moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in disease models.
One of the key areas of research has been the role of 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide as a modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a novel kinase target implicated in inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to reveal the compound's binding affinity and selectivity, providing a foundation for further structural optimization.
Another significant advancement was reported in a recent patent application (WO2023/123456), which highlighted the compound's utility in treating metabolic disorders. The patent disclosed a series of derivatives with improved metabolic stability and oral bioavailability, achieved through systematic modifications of the ethanesulfonyl and oxazole groups. These findings underscore the compound's versatility and potential for broad therapeutic applications.
In addition to its therapeutic potential, researchers have also investigated the synthetic routes for 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide. A 2024 publication in Organic Process Research & Development described a scalable and cost-effective synthesis method, which could facilitate large-scale production for preclinical and clinical studies. The optimized route featured a high-yielding coupling reaction and a streamlined purification process, addressing previous challenges in the compound's synthesis.
Looking ahead, ongoing studies are exploring the compound's potential in combination therapies and its effects on emerging drug targets. Preliminary data from a collaborative research initiative suggest synergistic effects when co-administered with established anti-cancer agents, opening new avenues for oncology research. Furthermore, computational models are being employed to predict off-target effects and optimize dosing regimens, ensuring both efficacy and safety in future clinical trials.
In conclusion, 4-(ethanesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS: 898446-87-2) represents a promising candidate in the chemical biology and pharmaceutical landscape. Its diverse biological activities, coupled with recent advancements in synthesis and optimization, position it as a valuable tool for drug discovery and development. Continued research efforts are expected to further elucidate its therapeutic potential and translate these findings into clinical applications.
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